molecular formula C15H14N2O4S B2843703 4-(benzenesulfonyl)-N-ethyl-2-(furan-2-yl)-1,3-oxazol-5-amine CAS No. 342433-34-5

4-(benzenesulfonyl)-N-ethyl-2-(furan-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2843703
CAS No.: 342433-34-5
M. Wt: 318.35
InChI Key: LUGFMUJOKFEECV-UHFFFAOYSA-N
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Description

“4-(benzenesulfonyl)-N-ethyl-2-(furan-2-yl)-1,3-oxazol-5-amine” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(benzenesulfonyl)-N-ethyl-2-(furan-2-yl)-1,3-oxazol-5-amine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the oxazole core.

    Sulfonylation: The phenylsulfonyl group can be introduced via sulfonyl chloride reagents under basic conditions.

    N-ethylation: The final step involves the alkylation of the amine group with an ethylating agent, such as ethyl iodide, under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“4-(benzenesulfonyl)-N-ethyl-2-(furan-2-yl)-1,3-oxazol-5-amine” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Sulfides.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biology, it might be used as a probe to study enzyme interactions or as a ligand in binding studies.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “4-(benzenesulfonyl)-N-ethyl-2-(furan-2-yl)-1,3-oxazol-5-amine” would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(furan-2-yl)-4-(phenylsulfonyl)thiazol-5-amine
  • N-ethyl-2-(furan-2-yl)-4-(phenylsulfonyl)imidazol-5-amine

Uniqueness

“4-(benzenesulfonyl)-N-ethyl-2-(furan-2-yl)-1,3-oxazol-5-amine” is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to thiazole or imidazole analogs. This uniqueness can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-ethyl-2-(furan-2-yl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-2-16-14-15(17-13(21-14)12-9-6-10-20-12)22(18,19)11-7-4-3-5-8-11/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGFMUJOKFEECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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